

Preclinical evaluation of Antitumor agent-190

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Compound of Interest		
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An In-depth Preclinical Evaluation of **Antitumor Agent-190** (NC-190)

Introduction

Antitumor agent-190, chemically identified as N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190), is a novel benzophenazine derivative with demonstrated potent antitumor activities.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of NC-190, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its assessment. The information is intended for researchers, scientists, and professionals in the field of drug development.

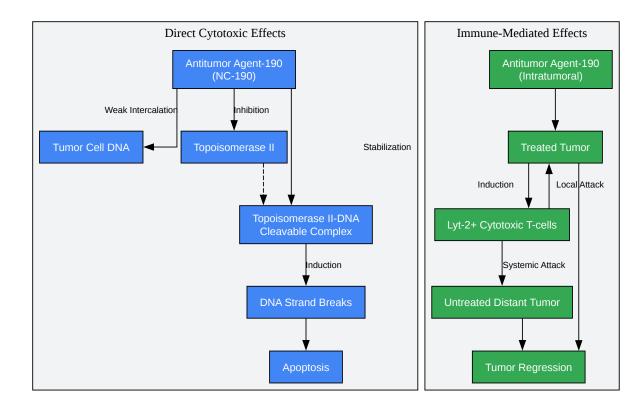
Mechanism of Action

The antitumor activity of NC-190 is multifaceted, involving direct cytotoxic effects through interaction with DNA and inhibition of essential cellular enzymes, as well as indirect effects through modulation of the host immune system.

• DNA Interaction and Topoisomerase II Inhibition: NC-190 interacts with DNA, although its intercalating activity is considered weak compared to classical intercalating agents like adriamycin.[2] A primary mechanism of its cytotoxic action is the inhibition of DNA topoisomerase II. It stabilizes the topoisomerase II-DNA cleavable complex, which leads to the accumulation of protein-linked DNA breaks and subsequent DNA fragmentation in tumor cells.[2] This action results in a dose- and time-dependent reduction in DNA synthesis, with a lesser impact on RNA and protein synthesis. NC-190 shows a weak inhibitory effect on topoisomerase I.



Immune System Modulation: Preclinical studies suggest that NC-190 can induce an immune-mediated antitumor response.[3] Intratumoral administration of NC-190 in a double grafted tumor model not only inhibited the growth of the treated tumor but also the untreated tumor at a distant site.[3] This systemic effect is attributed to the induction of Lyt-2 positive cytotoxic T-cells.[3] The antitumor activity was diminished in nude mice, further supporting the role of a T-cell-mediated immune mechanism.[3]



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Caption: Proposed mechanism of action for **Antitumor agent-190** (NC-190).

In Vitro Efficacy



NC-190 has demonstrated potent cytotoxic activity against a broad range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of NC-190

Cell Line Type	Number of Cell Lines	50% Inhibition Concentration (IC50)	Reference
Murine Tumor Cell Lines	3	0.005–0.06 μg/ml	
Human Tumor Cell Lines	7	0.005–0.06 μg/ml	[4]
KATO-III (Human Gastric)	1	2.15 μg/ml	[4]
Normal Cell Lines	2	0.005–0.06 μg/ml	[4]
HeLa S3 (Human Cervical)	1	IC90 data available (time-dependent)	[4]
HL-60 (Human Leukemia)	1	Dose-dependent growth inhibition	

Kinetic analysis of cell killing in HeLa S3 cells indicated that NC-190 acts as a cell cycle phase-nonspecific agent.[4]

In Vivo Efficacy

The antitumor activity of NC-190 has been confirmed in various murine tumor models.

Table 2: In Vivo Antitumor Activity of NC-190 in Murine Models



Tumor Model	Administration Route	Key Findings	Reference
P388 Leukemia	i.p.	>200% increase in life span (ILS) at optimal dose (50 mg/kg, days 1-5); 75% of mice alive on day 30.	[1]
L1210 Leukemia	i.p.	Significant activity.	[1]
B16 Melanoma	i.p., s.c., i.v.	Significant activity; 30% 60-day survivors with s.c. model.	[1]
M5076 Reticulum Cell Sarcoma	i.p.	Significant activity.	[1]
Sarcoma 180	i.p.	Significant activity.	[1]
Mouse Hepatoma MH134	i.p.	Significant activity.	[1]
Rat Yoshida Sarcoma	i.p.	Significant activity.	[1]
Rat Yoshida Ascites Hepatoma AH130	i.p.	Significant activity.	[1]
Lewis Lung Carcinoma	s.c., i.v.	Inhibited tumor growth and increased life span; >90% inhibition of spontaneous lung metastasis with i.v. injections; 60% 60-day survivors.	[1]
Meth-A Solid Tumor	Intratumoral	Strong inhibition of tumor growth, complete tumor regression, and resistance to reinoculation.	[3]



NC-190 was found to be active through intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) routes of administration.[1] Dosing schedule studies indicated that five consecutive daily i.p. doses were more effective than single or intermittent dosing schedules.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of NC-190.

In Vitro Cytotoxicity Assay (Colony-Forming Assay)

- Cell Seeding: Tumor cells (e.g., HeLa S3) are seeded into 60-mm dishes at a density of 200 cells per dish and cultured for 24 hours.
- Drug Exposure: NC-190 is added to the culture medium at various concentrations for a specified duration (e.g., continuous exposure or a defined period like 2 hours).
- Colony Formation: After drug exposure, the medium is replaced with fresh, drug-free medium, and the cells are incubated for 7-10 days to allow for colony formation.
- Staining and Counting: Colonies are fixed with methanol and stained with Giemsa solution.
 Colonies containing 50 or more cells are counted.
- Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in treated dishes to that in control dishes. The IC50 or IC90 (the concentration of drug that inhibits colony formation by 50% or 90%, respectively) is determined from the dose-response curve.

DNA Synthesis Inhibition Assay

- Cell Culture: Tumor cells are cultured in 24-well plates.
- Drug Treatment: Cells are treated with varying concentrations of NC-190 for a specified time.
- Radiolabeling: [3H]Thymidine is added to the culture medium for the final 1-2 hours of the drug treatment period to label newly synthesized DNA.



- Cell Lysis and Precipitation: Cells are washed and then lysed. The DNA is precipitated using trichloroacetic acid (TCA).
- Scintillation Counting: The amount of incorporated [³H]Thymidine is quantified using a liquid scintillation counter.
- Analysis: The percentage of inhibition of DNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

In Vivo Antitumor Activity in Murine Models



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Caption: Experimental workflow for in vivo antitumor efficacy studies.

- Animal Model: Syngeneic mice (e.g., BALB/c, C57BL/6) or nude mice are used.
- Tumor Inoculation: A suspension of tumor cells (e.g., P388 leukemia, B16 melanoma) is inoculated intraperitoneally, subcutaneously, or intravenously, depending on the tumor model.
- Treatment: Once tumors are established (for solid tumors) or on a predefined schedule (for leukemias), mice are treated with NC-190 or a vehicle control. The drug is administered via the desired route (i.p., s.c., or i.v.) at various doses and schedules.
- Monitoring: For solid tumors, tumor volume is measured periodically with calipers. For all models, animal body weight and general health are monitored.
- Efficacy Endpoints: The primary endpoints for efficacy are:



- Increase in Life Span (ILS%): Calculated for survival models like leukemia.
- Tumor Growth Inhibition (TGI%): Calculated for solid tumor models by comparing the tumor volume in treated versus control groups.
- Number of long-term survivors.
- Metastasis Inhibition: Assessed by counting metastatic nodules in relevant organs (e.g., lungs).
- Data Analysis: Statistical analysis is performed to determine the significance of the observed antitumor effects.

Topoisomerase II DNA Cleavage Assay

- Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human DNA topoisomerase II, and reaction buffer.
- Drug Addition: NC-190 is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at 37°C to allow for the formation of the enzyme-DNA complex and subsequent cleavage.
- Termination: The reaction is stopped by adding SDS and proteinase K to digest the protein component.
- Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from supercoiled plasmid DNA indicates topoisomerase II-mediated cleavage.
- Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. The intensity of the linear DNA band corresponds to the amount of DNA cleavage induced.

Conclusion

The preclinical data for **Antitumor agent-190** (NC-190) demonstrate its potential as a potent antineoplastic agent with a broad spectrum of activity against various tumor types. Its dual



mechanism of action, involving direct cytotoxicity through topoisomerase II inhibition and immune system modulation, makes it a promising candidate for further development. The in vivo studies have shown significant tumor growth inhibition, increased survival, and antimetastatic effects in murine models. Further investigation into its pharmacokinetic and toxicological profile is warranted to support its progression into clinical evaluation.

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